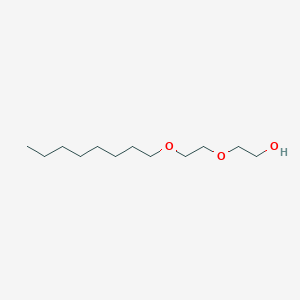

2-(2-Octoxyethoxy)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Octoxyethoxy)ethanol is an organic compound with the molecular formula C₁₂H₂₆O₃. It is a colorless liquid commonly used as a solvent in various commercial applications. The compound is known for its ability to dissolve both polar and non-polar substances, making it versatile in industrial and laboratory settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(2-Octoxyethoxy)ethanol is typically synthesized through the ethoxylation of octanol. The process involves the reaction of octanol with ethylene oxide in the presence of a catalyst, usually potassium hydroxide. The reaction conditions include a temperature range of 120-180°C and a pressure of 1-2 atmospheres. The reaction can be represented as follows:

[ \text{C}8\text{H}{17}\text{OH} + 2\text{C}_2\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{17}\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where octanol and ethylene oxide are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is obtained with high purity through fractional distillation .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Octoxyethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: The hydroxyl group can react with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Esterification: Carboxylic acids, Acid anhydrides, Sulfuric acid (H₂SO₄)

Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: Aldehydes, Carboxylic acids

Esterification: Esters

Substitution: Alkyl halides

Aplicaciones Científicas De Investigación

2-(2-Octoxyethoxy)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a variety of substances.

Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.

Medicine: Utilized in pharmaceutical formulations as a solubilizing agent for poorly soluble drugs.

Industry: Used in the production of coatings, inks, and cleaning agents due to its solvent properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Octoxyethoxy)ethanol primarily involves its solvent properties. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. The compound can disrupt hydrogen bonding and van der Waals forces, leading to the solubilization of compounds that are otherwise insoluble in water or other solvents .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Ethoxyethoxy)ethanol: Similar in structure but with a shorter alkyl chain.

Diethylene Glycol Monooctyl Ether: Another glycol ether with similar solvent properties.

Uniqueness

2-(2-Octoxyethoxy)ethanol is unique due to its longer alkyl chain, which enhances its ability to dissolve non-polar substances compared to shorter-chain glycol ethers. This makes it particularly useful in applications requiring the solubilization of hydrophobic compounds .

Actividad Biológica

2-(2-Octoxyethoxy)ethanol, a member of the glycol ether family, is primarily used as a solvent and in various industrial applications. This compound has garnered attention for its potential biological activity, particularly regarding its effects on human health and environmental interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₂H₂₆O₃

- Molecular Weight : 218.34 g/mol

- CAS Number : 112-34-5

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity, metabolic pathways, and effects on human health. The compound is known to exhibit both beneficial uses in industrial applications and potential adverse health effects upon exposure.

Toxicological Profile

- Acute Exposure : Acute exposure to this compound can lead to eye and respiratory irritation. Studies have shown that symptoms may include headaches, nausea, and skin irritation upon prolonged contact .

- Metabolism : Upon exposure, this compound is metabolized primarily in the liver, with metabolites excreted through urine. The major metabolic pathway involves conversion to 2-butoxyacetic acid (BAA), which has been linked to hemolytic effects in animal studies .

- Chronic Exposure : Chronic exposure studies indicate that while there are no significant reproductive or teratogenic effects observed in animals, high doses can lead to liver and kidney damage .

Case Study 1: Occupational Exposure

A study involving workers in industries using this compound revealed instances of respiratory issues and skin irritation. Monitoring of air quality indicated that exposure levels were often above recommended limits, leading to regulatory scrutiny and the implementation of safety measures .

Case Study 2: Environmental Impact

Research assessing the environmental persistence of this compound demonstrated its ability to bioaccumulate in aquatic organisms. This raises concerns about its long-term ecological effects, particularly in water bodies receiving effluents from industrial processes .

Data Tables

Propiedades

IUPAC Name |

2-(2-octoxyethoxy)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13/h13H,2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSYZZUVPRGESW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369087 |

Source

|

| Record name | SBB060180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-37-8 |

Source

|

| Record name | SBB060180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.